molecular formula C9H4F6O4 B6284217 3,5-bis(trifluoromethoxy)benzoic acid CAS No. 943632-70-0

3,5-bis(trifluoromethoxy)benzoic acid

Cat. No.: B6284217
CAS No.: 943632-70-0
M. Wt: 290.12 g/mol
InChI Key: RUIHQOMMSGSTJA-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by two trifluoromethoxy (-OCF₃) groups at the 3- and 5-positions of the benzene ring. This compound is of interest due to the unique electronic and steric properties imparted by the trifluoromethoxy substituents, which enhance metabolic stability, lipophilicity, and acidity compared to non-fluorinated analogs.

Properties

CAS No.

943632-70-0

Molecular Formula

C9H4F6O4

Molecular Weight

290.12 g/mol

IUPAC Name

3,5-bis(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C9H4F6O4/c10-8(11,12)18-5-1-4(7(16)17)2-6(3-5)19-9(13,14)15/h1-3H,(H,16,17)

InChI Key

RUIHQOMMSGSTJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Grignard Formation and Reaction Conditions

The most widely documented method involves the reaction of 3,5-bis(trifluoromethyl)bromobenzene with magnesium to form a Grignard reagent, followed by carboxylation with carbon dioxide. Key parameters include:

  • Solvent Selection : Tetrahydrofuran (THF) is preferred due to its ability to stabilize the Grignard intermediate and facilitate efficient carboxylation. Diethyl ether and toluene are less effective, with THF achieving yields exceeding 75%.

  • Magnesium Form : Granules or turnings are optimal for controlled reactivity, minimizing safety risks associated with finer powders.

  • Temperature Control : Grignard formation requires reflux conditions (≈66°C for THF), with initiation achieved by gradual addition of the bromide to magnesium.

Carboxylation Optimization

Carboxylation with CO₂ is highly exothermic and temperature-sensitive:

  • Pressure Effects : Yields plateau at 20–25 psi (76–78%), with higher pressures (e.g., 200 psi) offering no advantage.

  • Low-Temperature Quenching : Introducing CO₂ at <−40°C mitigates side reactions, though exotherms still raise temperatures to −25°C. Post-reaction quenching with hydrochloric acid ensures protonation of the carboxylate intermediate.

Table 1: Carboxylation Yield Under Varied Conditions

CO₂ Pressure (psi)Temperature (°C)Yield (%)Purity (%)
3Ambient6595
20–25Ambient76–78≥98
200Ambient7597

Bromination of 1,3-Bis(trifluoromethyl)benzene

Bromination Reagents and Mechanisms

An alternative route begins with bromination of 1,3-bis(trifluoromethyl)benzene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a sulfuric acid/acetic acid mixture:

  • Acid Catalyst : Concentrated sulfuric acid (96%) enhances electrophilic substitution, achieving >95% conversion.

  • Exothermic Control : Cooling to 15°C during DBDMH addition prevents runaway reactions, maintaining temperatures below 45°C.

Table 2: Bromination Reaction Parameters

ParameterValue
Reactant Ratio (DBDMH)1.08 equiv (Br⁺)
Reaction Time4.5 hours
Temperature45°C
Yield>90% (GC-MS confirmed)

Hydrolytic Methods for Intermediate Processing

Zinc Acetate-Catalyzed Hydrolysis

A Chinese patent (CN101066917A) describes hydrolysis of trichloromethyl intermediates using aqueous zinc acetate:

  • Conditions : 140°C with gradual water addition over 12–18 hours achieves >99.9% purity.

  • Workup : Sodium hydroxide extraction followed by HCl acidification isolates the product in 80% yield.

Comparative Analysis of Hydrolysis Routes

While zinc acetate offers high purity, Grignard-derived methods provide better scalability. Hydrolysis is limited by longer reaction times and lower yields compared to carboxylation.

Emerging Methodologies and Innovations

Trifluoromethylation via Cross-Coupling

Recent explorations (not in cited patents) suggest palladium-catalyzed coupling of benzoic acid derivatives with trifluoromethyl reagents. However, these methods remain less efficient than classical routes.

Solid-Phase Synthesis

Immobilized Grignard reagents could enhance safety but require further development for industrial adoption .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

3,5-Bis(trifluoromethoxy)benzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly as a precursor for neurokinin-1 (NK1) receptor antagonists. These antagonists are crucial in treating several medical conditions:

  • Inflammatory Diseases : Compounds derived from this acid have shown potential in managing inflammation-related disorders.
  • Psychiatric Disorders : NK1 receptor antagonists are being researched for their efficacy in treating depression and anxiety disorders.
  • Emesis (Nausea and Vomiting) : They are also explored for their role in preventing nausea associated with chemotherapy.

Material Science Applications

In addition to its pharmaceutical uses, this compound has applications in material science due to its unique chemical structure. Its fluorinated groups contribute to enhanced thermal stability and chemical resistance, making it suitable for various polymer formulations and coatings.

Case Study 1: Neurokinin Receptor Antagonism

Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibit significant NK1 receptor antagonism. The study highlighted the compound's potential for developing new treatments for anxiety and depression .

Case Study 2: Synthesis of Novel Antineoplastic Agents

A study detailed the synthesis of novel antineoplastic agents using this compound as a key intermediate. The resulting compounds showed promising results in preclinical trials for cancer treatment .

Mechanism of Action

The mechanism of action of 3,5-bis(trifluoromethoxy)benzoic acid involves its interaction with molecular targets through its trifluoromethoxy groups. These groups can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa (Estimated) logP
This compound* C₉H₄F₆O₄ 314.12 N/A ~2.5–3.0 ~3.0
3,5-Bis(trifluoromethyl)benzoic acid C₉H₄F₆O₂ 258.11 140–144 ~1.5–2.0 3.5
3,5-Di-tert-butylbenzoic acid C₁₅H₂₂O₂ 234.33 >200 ~4.5–5.0 5.2
3,5-Bis(4-nitrophenoxy)benzoic acid C₁₉H₁₂N₂O₈ 420.31 N/A ~1.0–1.5 2.8

Biological Activity

3,5-Bis(trifluoromethoxy)benzoic acid is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

This compound is characterized by its trifluoromethoxy groups, which significantly influence its reactivity and biological interactions. It is a white to light yellow crystalline powder that is slightly soluble in water. The compound is primarily used as a synthetic intermediate in the production of various pharmaceutical agents, particularly those targeting the neurokinin-1 receptor (NK-1R), which is implicated in several physiological processes including pain and inflammation .

Antinociceptive Effects

Research has demonstrated that this compound exhibits significant antinociceptive activity. In a study involving opioid peptides, it was shown to enhance the efficacy of certain analgesics by modulating receptor interactions. The compound's interaction with the opioid growth factor receptor (OGFr) suggests a mechanism for its pain-relieving properties .

Cytotoxicity Studies

In vitro studies have indicated that this compound possesses cytotoxic properties against various cancer cell lines. The hydrophobic nature of the trifluoromethoxy groups enhances membrane permeability, allowing the compound to exert its effects intracellularly. These findings suggest potential applications in cancer therapy, particularly as part of combinatorial approaches with other chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of derivatives based on this compound demonstrated potent activity against drug-resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). Minimum inhibitory concentration (MIC) values were reported as low as 0.5 µg/mL, indicating strong antibacterial potential .

Synthesis and Characterization

The synthesis of this compound typically involves direct amidation reactions or esterification processes. For instance, a study reported the synthesis via metal- and catalyst-free conditions at elevated temperatures . Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Study Findings Reference
Antinociceptive EffectsEnhanced analgesic efficacy through receptor modulation
CytotoxicitySignificant cytotoxic effects on cancer cell lines
Antimicrobial ActivityPotent against MRSA with MIC values as low as 0.5 µg/mL

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